![molecular formula C10H12O2 B156646 Methyl 2,3-dimethylbenzoate CAS No. 15012-36-9](/img/structure/B156646.png)
Methyl 2,3-dimethylbenzoate
Overview
Description
Methyl 2,3-dimethylbenzoate is a chemical compound with the molecular formula C10H12O2 . It is also known by other synonyms such as 2,3-DiMethoxyMethylbenzoate and 2,3-Dimethylbenzoic Acid Methyl Ester .
Molecular Structure Analysis
The molecular structure of Methyl 2,3-dimethylbenzoate consists of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
Methyl 2,3-dimethylbenzoate has a predicted boiling point of 233.9±9.0 °C and a predicted density of 1.027±0.06 g/cm3 .Scientific Research Applications
- Methyl 2,3-dimethylbenzoate serves as a valuable building block in organic synthesis. Researchers use it to create more complex molecules, such as pharmaceutical intermediates .
- In drug discovery, Methyl 2,3-dimethylbenzoate has been investigated for its antimalarial properties. Researchers have synthesized derivatives related to highly active 4-pyridinemethanols using this compound .
- Methyl 2,3-dimethylbenzoate plays a role in the total synthesis of natural products. For instance, it contributes to the synthesis of (±)-indoxamycin B, a bioactive compound .
Organic Synthesis and Medicinal Chemistry
Antimalarial Activity
Total Synthesis of Natural Products
Catalysis and Solid Acids
Safety and Hazards
properties
IUPAC Name |
methyl 2,3-dimethylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-5-4-6-9(8(7)2)10(11)12-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTXEJYGOHZSIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164475 | |
Record name | Methyl 2,3-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-dimethylbenzoate | |
CAS RN |
15012-36-9 | |
Record name | Methyl 2,3-dimethylbenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015012369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2,3-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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